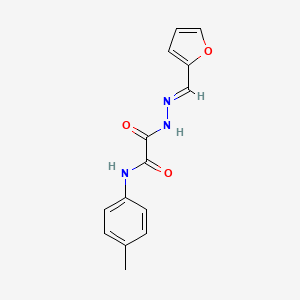
2-(4-Benzyl-1-piperazinyl)-N'-(2,4,6-trimethoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyl-1-piperazinyl)-N’-(2,4,6-trimethoxybenzylidene)acetohydrazide: BPTA , is a chemical compound with a complex structure. Let’s break it down:
- The piperazine moiety (4-benzyl-1-piperazinyl) provides a cyclic scaffold.
- The acetohydrazide group (N’-(2,4,6-trimethoxybenzylidene)acetohydrazide) contributes to its reactivity.
準備方法
Synthetic Routes::
Condensation Reaction:
Industrial Production:
化学反応の分析
BPTA undergoes various reactions:
Oxidation: BPTA can be oxidized to form its corresponding hydrazone oxide.
Reduction: Reduction of the hydrazone group yields the corresponding piperazine derivative.
Substitution: Substituents on the benzyl group can be modified through nucleophilic substitution reactions.
Common Reagents: Hydrazine hydrate, sodium borohydride, and various halogens.
Major Products: The hydrazone linkage can be cleaved to yield piperazine derivatives or modified benzylidene compounds.
科学的研究の応用
BPTA finds applications in:
Medicinal Chemistry: It exhibits potential as an antiparasitic agent due to its piperazine scaffold.
Biology: BPTA derivatives may serve as fluorescent probes for cellular imaging.
Industry: Limited industrial use, but its hydrazone functionality can be exploited in organic synthesis.
作用機序
The exact mechanism of BPTA’s effects remains an active area of research. its piperazine core suggests interactions with neurotransmitter receptors or enzymes.
類似化合物との比較
Similar Compounds: BPTA shares structural features with other piperazine-based hydrazones, but its specific combination of benzyl and trimethoxybenzylidene groups sets it apart.
Uniqueness: BPTA’s unique structure makes it a valuable target for further exploration.
特性
分子式 |
C23H30N4O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H30N4O4/c1-29-19-13-21(30-2)20(22(14-19)31-3)15-24-25-23(28)17-27-11-9-26(10-12-27)16-18-7-5-4-6-8-18/h4-8,13-15H,9-12,16-17H2,1-3H3,(H,25,28)/b24-15+ |
InChIキー |
CEEZIIRXLNFYQZ-BUVRLJJBSA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028197.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028199.png)


![2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12028208.png)

![2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028220.png)
![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12028228.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12028230.png)
![ethyl ((3Z)-3-{[(4-hydroxy-3-methoxyphenyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B12028243.png)
![[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid](/img/structure/B12028244.png)
![(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028251.png)
